molecular formula C16H21N3O6S B2817347 Benzo[d][1,3]dioxol-5-yl(4-(morpholinosulfonyl)piperazin-1-yl)methanone CAS No. 878724-52-8

Benzo[d][1,3]dioxol-5-yl(4-(morpholinosulfonyl)piperazin-1-yl)methanone

Cat. No.: B2817347
CAS No.: 878724-52-8
M. Wt: 383.42
InChI Key: FYJLULBWVLYVCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . The reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent. The residue was dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .


Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, the IUPAC name of a similar compound is 2- [4- (1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]pyrimidine . The InChI code is 1S/C16H18N4O2/c1-4-17-16 (18-5-1)20-8-6-19 (7-9-20)11-13-2-3-14-15 (10-13)22-12-21-14/h1-5,10H,6-9,11-12H2 .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been reported. For example, in patients with progressive supranuclear palsy, changes to the tau protein cause it to fold abnormally and become tangled. One of these changes is the removal of carbohydrate groups from the protein. The medicine is expected to work by preventing the removal of these groups, which will in turn prevent the tau proteins from folding incorrectly .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, a similar compound has a molecular weight of 298.34, and it is a solid at room temperature. It should be stored in a dry place at 2-8°C .

Scientific Research Applications

Anxiolytic-Like Effects

The compound has been studied for its potential anxiolytic-like effects. Research involving arylpiperazine derivatives, structurally related to Benzo[d][1,3]dioxol-5-yl(4-(morpholinosulfonyl)piperazin-1-yl)methanone, showed anxiolytic effects in behavioral and biochemical studies. These effects were linked to the compounds' actions on the GABAergic and 5-HT systems, with indications of direct involvement of 5-HT1A receptors and indirect involvement of the GABAergic system. The compounds also exhibited significant interaction with other anxiolytics like buspirone and diazepam and had an impact on the central redox balance, suggesting antioxidant activity (Kędzierska et al., 2019).

Metabolism and Disposition in Humans

The compound's structural analog, SB-649868, an orexin 1 and 2 receptor antagonist, was studied for its disposition and metabolism in humans. The study, aimed at understanding the drug's potential for treating insomnia, showed that the compound was primarily eliminated via feces, with a significant portion undergoing metabolic transformations. Key insights included the identification of various metabolites and the role of oxidative metabolism, emphasizing the compound's extensive metabolism in the body (Renzulli et al., 2011).

5-HT1A Receptor Occupancy and Therapeutic Potential

Another structurally related compound, DU 125530, was evaluated for its occupancy of 5-HT1A receptors and its potential therapeutic application in treating anxiety and mood disorders. This study utilized positron emission tomography and demonstrated that the compound achieved high occupancy of the human brain 5-HT(1A) receptor at doses with minimal acute side effects (Rabiner et al., 2002).

Mechanism of Action

The mechanism of action of similar compounds has been reported. For example, further mechanistic studies revealed that a similar compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For example, a similar compound has a GHS07 pictogram, with a warning signal word. The hazard statement is H302, and the precautionary statements are P280-P305+P351+P338 .

Future Directions

The future directions of similar compounds have been reported. For example, these 1-benzo [1,3]dioxol-5-yl - 3- N -fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(4-morpholin-4-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O6S/c20-16(13-1-2-14-15(11-13)25-12-24-14)17-3-5-18(6-4-17)26(21,22)19-7-9-23-10-8-19/h1-2,11H,3-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJLULBWVLYVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=C(C=C2)OCO3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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